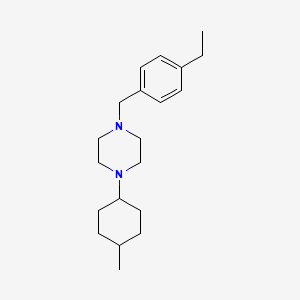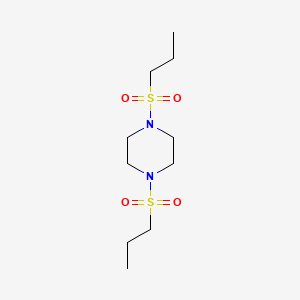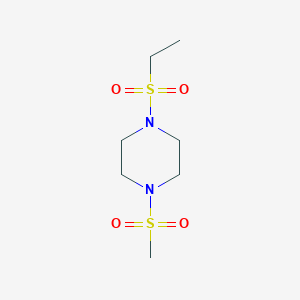![molecular formula C25H29ClN2O2 B10883493 (4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)carbonyl]piperidin-3-yl}methanone](/img/structure/B10883493.png)
(4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)carbonyl]piperidin-3-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-BENZYLPIPERIDINO)[1-(4-CHLOROBENZOYL)-3-PIPERIDYL]METHANONE is a complex organic molecule that features a piperidine ring substituted with a benzyl group and a chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)[1-(4-CHLOROBENZOYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine, followed by catalytic hydrogenation to yield 4-benzylpiperidine . The chlorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)[1-(4-CHLOROBENZOYL)-3-PIPERIDYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-BENZYLPIPERIDINO)[1-(4-CHLOROBENZOYL)-3-PIPERIDYL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to modulate the activity of enzymes and receptors makes it a valuable tool for drug discovery and development .
Medicine
Its ability to interact with specific molecular targets can be harnessed to develop new treatments for various diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)[1-(4-CHLOROBENZOYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with a similar piperidine ring structure but lacking the chlorobenzoyl group.
4-(4-Chlorobenzoyl)piperidine: Another related compound that features the chlorobenzoyl group but lacks the benzyl substitution.
Uniqueness
(4-BENZYLPIPERIDINO)[1-(4-CHLOROBENZOYL)-3-PIPERIDYL]METHANONE is unique due to the presence of both the benzyl and chlorobenzoyl groups on the piperidine ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C25H29ClN2O2 |
|---|---|
Molecular Weight |
425.0 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(4-chlorobenzoyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C25H29ClN2O2/c26-23-10-8-21(9-11-23)24(29)28-14-4-7-22(18-28)25(30)27-15-12-20(13-16-27)17-19-5-2-1-3-6-19/h1-3,5-6,8-11,20,22H,4,7,12-18H2 |
InChI Key |
OTNTWDSJPWQGAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B10883414.png)


![1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10883440.png)


![1-[4-(3-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10883454.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(thiophen-3-ylmethyl)piperazine](/img/structure/B10883462.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine](/img/structure/B10883463.png)



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B10883487.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3,4-dimethylaniline](/img/structure/B10883501.png)
